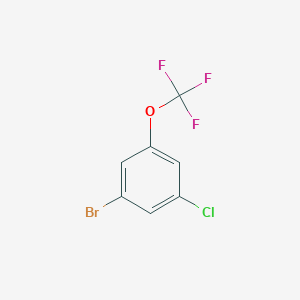

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrClF3O. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the halogenation of 3-chloro-5-(trifluoromethoxy)aniline. The reaction typically uses bromine as the halogenating agent in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced equipment and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki and Heck reactions, to form more complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.

Biology: The compound is utilized in the study of biological pathways and the development of bioactive molecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.

Industry: The compound is employed in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

1-Bromo-3-chloro-5-fluorobenzene: Similar structure but with a fluorine atom instead of the trifluoromethoxy group.

1-Bromo-3-(trifluoromethoxy)benzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

3-Bromo-5-chloro-1-(trifluoromethoxy)benzene: Positional isomer with different reactivity and properties.

Uniqueness

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethoxy group. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .

Biological Activity

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound notable for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₃BrClF₃O. The presence of bromine, chlorine, and trifluoromethoxy groups at specific positions on the benzene ring significantly influences its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃BrClF₃O |

| Molecular Weight | 253.45 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Varies based on solvent |

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and biological efficacy.

- Enzyme Interaction : The compound may act as a reversible or irreversible inhibitor of certain enzymes, modulating their activity through covalent or non-covalent interactions.

- Receptor Modulation : It may also interact with specific receptors, influencing signal transduction pathways related to various physiological processes.

Structure-Activity Relationship (SAR)

Research indicates that the substitution pattern on the benzene ring can substantially affect the compound's biological activity. For instance, variations in halogen placement have been shown to alter binding affinity and inhibitory potency against target enzymes.

Key Findings from SAR Studies

- Compounds with trifluoromethoxy substituents tend to exhibit enhanced biological activity compared to their non-fluorinated analogs due to improved electronic properties and steric effects.

- The introduction of halogens at different positions can lead to diverse pharmacological profiles, highlighting the importance of precise structural modifications in drug design.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Activity : A study demonstrated that structurally similar compounds exhibit varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The introduction of halogen groups was correlated with increased antimicrobial potency .

- Cholinesterase Inhibition : Research focused on thienobenzo/naphtho-triazoles highlighted that similar halogenated compounds could effectively inhibit butyrylcholinesterase (BChE), suggesting potential therapeutic applications in treating neurodegenerative diseases .

- Anti-inflammatory Effects : Compounds containing trifluoromethoxy groups have been shown to exert anti-inflammatory effects by modulating cytokine production in immune cells, indicating a promising avenue for further investigation .

Properties

IUPAC Name |

1-bromo-3-chloro-5-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPFOMWNRNCDMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.